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M Protein epitope OF group A streptococci - 152044-86-5

M Protein epitope OF group A streptococci

Catalog Number: EVT-1459943
CAS Number: 152044-86-5
Molecular Formula: C99H175N33O33
Molecular Weight: 2355.687
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The M protein epitope of Group A streptococci, specifically Streptococcus pyogenes, is a critical component of the bacteria's virulence and serves as a major target for vaccine development. The M protein is a fibrous protein that plays a significant role in the pathogen's ability to evade the host immune response. It exhibits considerable antigenic diversity, with over 200 distinct types identified based on variations in the amino acid sequence of the N-terminal region. This diversity complicates vaccine development, as effective immunization must account for multiple M types that circulate globally.

Source and Classification

Streptococcus pyogenes is classified as a Gram-positive bacterium and is responsible for a range of diseases, from mild infections like pharyngitis to severe conditions such as necrotizing fasciitis and rheumatic fever. The classification of M proteins is primarily based on the emm typing system, which analyzes the gene sequences of the M protein's N-terminal region. This system has identified more than 220 emm types, each associated with different epidemiological patterns and clinical outcomes .

Synthesis Analysis

Methods

The synthesis of M protein epitopes typically involves recombinant DNA technology. Researchers utilize various bioinformatics tools to predict B-cell epitopes within the M protein sequences. For instance, recurrent neural networks such as ABCpred and IEDB epitope conservancy analysis are employed to identify conserved linear epitopes across different M types .

Technical Details

In practical terms, synthetic peptides corresponding to these predicted epitopes can be produced in vitro. These peptides are then used to create hybrid proteins or multivalent vaccines by repeating selected epitopes to enhance immunogenicity. The incorporation of these peptides into vaccine formulations aims to elicit broad immune responses against multiple M types .

Molecular Structure Analysis

Structure

The M protein is characterized by a coiled-coil structure that extends from the bacterial surface. It consists of a conserved carboxy-terminal region that anchors it to the cell wall and a hypervariable N-terminal region responsible for its antigenic properties. The N-terminal region typically contains approximately 50 amino acids that define the various M types .

Data

Structural analyses reveal that much of the M protein's sequence comprises heptad repeat motifs, which contribute to its stability and function. The variability in the N-terminal domain leads to significant antigenic diversity, crucial for serotyping and understanding immune responses .

Chemical Reactions Analysis

Reactions

M proteins engage in several biochemical interactions that facilitate their role in pathogenesis. They can bind host proteins such as fibrinogen and plasminogen, which help the bacteria evade immune detection and promote adherence to host tissues .

Technical Details

The binding mechanisms involve specific regions within the M protein that interact with host immune components, thus modulating immune responses. For example, certain M proteins can induce programmed cell death in macrophages through activation of the NLRP3 inflammasome pathway .

Mechanism of Action

Process

The primary mechanism by which M proteins exert their effects involves their ability to manipulate host immune responses. By binding to various host factors, M proteins can inhibit phagocytosis and promote bacterial survival within hostile environments .

Data

Studies indicate that antibodies generated against conserved regions of M proteins are more effective at providing cross-protection against different strains compared to those targeting variable regions . This highlights the importance of identifying conserved epitopes for vaccine development.

Physical and Chemical Properties Analysis

Physical Properties

M proteins are generally characterized by their fibrous structure and coiled-coil configuration, which contributes to their stability on the bacterial surface. Their molecular weight varies depending on the specific type but typically ranges between 60-100 kDa.

Chemical Properties

Chemically, M proteins are composed primarily of amino acids with significant hydrophobic character, particularly in their coiled-coil regions. This hydrophobicity plays a role in their ability to interact with lipid membranes and other hydrophobic surfaces in host tissues .

Applications

Scientific Uses

The study of M protein epitopes has critical implications for vaccine development against Group A streptococci infections. Current research focuses on creating multivalent vaccines that incorporate multiple epitopes to elicit broad immune responses capable of protecting against various emm types . Additionally, understanding the mechanisms by which M proteins evade immune detection aids in developing therapeutic strategies for managing infections caused by this pathogen.

Structural Characterization of M Protein Epitopes in Group A Streptococci

Molecular Architecture of M Protein: Domains and Functional Motifs

M protein is a fibrillar, coiled-coil dimer extending from the cell wall of Streptococcus pyogenes (Group A Streptococcus, GAS), serving as a primary virulence factor and vaccine target. Its modular architecture comprises distinct functional domains that enable immune evasion, adhesion, and structural stability.

N-Terminal Hypervariable Region and Antigenic Diversity

The N-terminal region (first 50–100 residues) exhibits extreme sequence variation across >200 emm-types. This hypervariability stems from selective pressure to evade antibody recognition, with amino acid sequence divergence exceeding 80% between types [1] [3]. Despite high antigenic diversity, this region paradoxically displays weak immunogenicity: Antibodies from infected humans and mice primarily target the conserved C-terminal region rather than the N-terminal hypervariable region (HVR) [3]. Experimental fusions of HVR to unrelated proteins fail to elicit antibodies, confirming its intrinsic low immunogenicity—a key immune evasion strategy [3]. This allows GAS to maintain surface exposure while minimizing immunogenic vulnerability.

Conserved C-Terminal Region and Its Role in Immune Evasion

The C-terminal region (~100 residues) anchors M protein to the cell wall via a conserved hexapeptide motif (LPXTGE), hydrophobic transmembrane domain, and charged tail [2] [7]. This domain facilitates immune evasion through:

  • Factor H binding: Disrupts complement C3 convertase, preventing opsonization [2] [8]
  • Antibody-mediated fibronectin bridging: Human antibodies targeting conserved C-regions enhance fibronectin binding by 3–5 fold, reducing phagocytosis efficiency [8]
  • Fc receptor mimicry: Some M types bind IgG-Fc, reversing antibody orientation and blocking effector functions [8]

Table 1: Conserved Functional Motifs in the M Protein C-Terminus

MotifSequence/StructureFunction
Cell wall anchorLPXTGECovalent attachment to peptidoglycan
Transmembrane domainHydrophobic α-helixMembrane integration
Charged tailCluster of basic residuesStabilizes membrane insertion
Factor H bindingVariable among typesDisables complement deposition

Coiled-Coil Domains and Structural Stability

Central coiled-coil domains form ~60 nm fibrils stabilized by heptad repeats (abcdefg)n, where hydrophobic residues at positions a and d mediate dimerization [1] [7]. Structural irregularities (stutters, skips) within these domains:

  • Enable flexibility for host protein binding (e.g., fibrinogen, fibronectin) [2]
  • Contribute to strain-specific virulence differences [7]
  • Maintain rigidity against mechanical stress in host environments [1]Global sequence analyses confirm coiled-coil motifs persist across all emm patterns (A–E), though repeat number and arrangement vary [1].

Table 2: Coiled-Coil Domain Features Across M Protein Types

FeatureM5/M6 PrototypesM80M77/Generalists
Heptad repeatsRegular (A-B-C-D repeats)Irregular with skipsMinimal repeats
Fibril length~60 nm~45 nm~50–65 nm
Binding partnersFibrinogen, IgG-FcFibronectin, FHMultiple host proteins
Structural stabilityHigh (ΔG = −15 kcal/mol)Moderate (ΔG = −8 kcal/mol)Variable

Classification Systems for M Protein Variants

1.2.1. emm-Typing: Genetic Basis and Epidemiological Relevance

emm-typing classifies GAS strains based on nucleotide sequencing of the 5′-end (∼150–300 bp) of the emm gene, corresponding to the N-terminal hypervariable region [1] [5]. This method superseded serotyping due to:

  • High discriminative power: >200 distinct types identified globally [1]
  • Epidemiological tracking: Links emm types to disease manifestations (e.g., emm1 with invasive disease, emm12 with pharyngitis) [5]
  • Global surveillance: Reveals higher strain diversity in tropical regions vs. temperate zones [1] [5]A global study of 1,086 isolates from 31 countries demonstrated that emm-type accurately predicts whole-protein structure, irrespective of geographic origin [1].

1.2.2. emm Pattern Clustering (A–E) and Tissue Tropism

Based on chromosomal arrangement of emm and emm-like genes, five emm patterns (A–E) correlate with tissue preference:

  • Patterns A–C (Throat specialists): 21% of global isolates; associated with pharyngitis (e.g., emm3, emm12) [5]
  • Pattern D (Skin specialists): 38% of isolates; linked to impetigo (e.g., emm55, emm64) [5]
  • Pattern E (Generalists): 37% of isolates; infect both sites (e.g., emm28, emm77) [1] [5]

Table 3: emm Pattern Associations with Disease Tropism

PatternChromosomal ArchitectureTissue PreferenceExample emm TypesGlobal Prevalence
A–CSingle emm gene, no mrp/ennThroat (pharyngitis)1, 3, 5, 6, 1221%
DMultiple emm-like genes upstreamSkin (impetigo)55, 64, 71, 8038%
EDiverse arrangementsGeneralist2, 4, 28, 77, 10137%
NDAtypical/rearrangedVariablest211, st18154%

Climate drives distribution: Pattern D strains dominate tropical regions (impetigo-endemic), while A–C prevail in temperate zones (pharyngitis-dominated) [5].

Phylogenetic Analysis of Global M Protein Sequences

Whole-gene sequencing of 1,086 global isolates revealed:

  • Recombination hotspots: Central and C-terminal regions show 4× higher recombination rates than housekeeping genes, blurring phylogenetic signals [1]
  • Clade-specific motifs: Three major clades correspond to structural models:
  • Clade 1: M5-like (regular coiled-coils)
  • Clade 2: M80-like (irregular repeats)
  • Clade 3: M77-like (minimal repeats) [1]
  • Computational approaches: Alignment-free methods (e.g., Harmonic Common Substring measure) effectively cluster sequences by functional domains despite N-terminal variability [6]

Divergent evolution is constrained: No emm-type pairs with highly divergent central regions were observed, indicating functional conservation of coiled-coil domains [1]. This supports vaccine strategies targeting conserved C-repeat regions over variable N-termini.

Compound Names Mentioned

  • M Protein
  • Fibronectin
  • Factor H
  • Coiled-coil domains
  • Fibrinogen
  • IgG-Fc
  • Serum opacity factor (SOF)
  • C-repeat region (CRR)
  • Hypervariable region (HVR)
  • LPXTGE motif

Properties

CAS Number

152044-86-5

Product Name

M Protein epitope OF group A streptococci

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid

Molecular Formula

C99H175N33O33

Molecular Weight

2355.687

InChI

InChI=1S/C99H175N33O33/c1-47(2)41-54(103)80(148)118-58(24-18-38-111-97(105)106)85(153)121-60(26-20-40-113-99(109)110)87(155)129-68(45-75(143)144)93(161)128-66(43-49(5)6)92(160)130-67(44-74(141)142)90(158)116-53(11)79(147)131-69(46-133)94(162)122-59(25-19-39-112-98(107)108)86(154)124-62(28-32-71(135)136)82(150)115-51(9)77(145)117-56(22-13-16-36-101)83(151)120-57(23-14-17-37-102)84(152)123-61(27-31-70(104)134)89(157)132-76(50(7)8)95(163)125-63(29-33-72(137)138)88(156)119-55(21-12-15-35-100)81(149)114-52(10)78(146)127-65(42-48(3)4)91(159)126-64(96(164)165)30-34-73(139)140/h47-69,76,133H,12-46,100-103H2,1-11H3,(H2,104,134)(H,114,149)(H,115,150)(H,116,158)(H,117,145)(H,118,148)(H,119,156)(H,120,151)(H,121,153)(H,122,162)(H,123,152)(H,124,154)(H,125,163)(H,126,159)(H,127,146)(H,128,161)(H,129,155)(H,130,160)(H,131,147)(H,132,157)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H,164,165)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,76-/m0/s1

InChI Key

LDXUYMBPAYIMJR-UGXKBFFBSA-N

SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)N

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